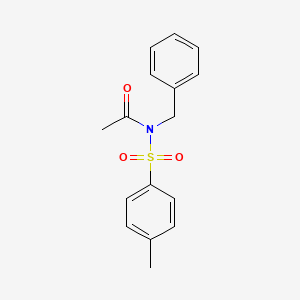
5,5-Dimethyloct-7-EN-2-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyloct-7-EN-2-YN-1-OL is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile compound in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloct-7-EN-2-YN-1-OL typically involves the reaction of a methylheptene solution containing potassium hydroxide. The gas mixture is compressed to 2.0–2.5 MPa by a compressor, liquefied in a high-position cooling tower, and then introduced into the reaction tower through a bottom discharge pipe . The reaction temperature is maintained at 35–40°C, and the reaction pressure is 2.0–2.5 MPa with a reaction time of 2–3 hours .
Industrial Production Methods
Industrial production methods for this compound involve similar reaction conditions but on a larger scale. The reaction liquid enters the flash tank through the discharge tube of the reaction tower, and the flashing temperature is maintained at 50–70°C .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyloct-7-EN-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for deprotonation, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
5,5-Dimethyloct-7-EN-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of perfumes, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyloct-7-EN-2-YN-1-OL involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Its effects are mediated through its functional groups, which can undergo oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloct-6-en-1-yn-3-ol: This compound has a similar structure but differs in the position of the functional groups.
Isophthalic acid, 2,7-dimethyloct-7-en-5-yn-4-yl hexyl ester: Another compound with a similar backbone but different functional groups.
Uniqueness
5,5-Dimethyloct-7-EN-2-YN-1-OL is unique due to its specific combination of alkene and alkyne functional groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
116440-76-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
5,5-dimethyloct-7-en-2-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-7-10(2,3)8-5-6-9-11/h4,11H,1,7-9H2,2-3H3 |
Clave InChI |
PTRLWIBDJWWMBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C)CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
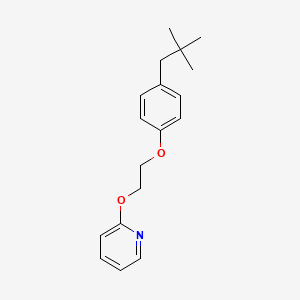
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
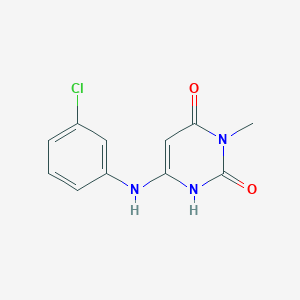
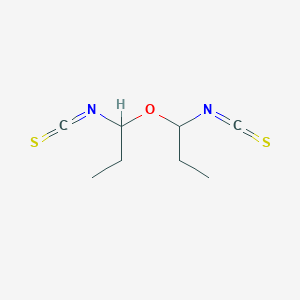

![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
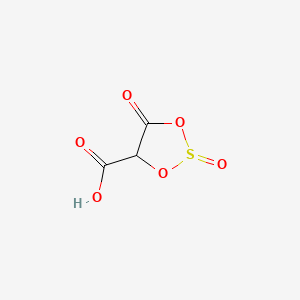
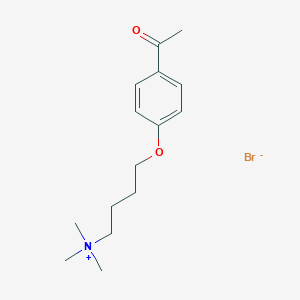
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
